2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide
Description
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The presence of multiple functional groups in its molecular architecture makes it a compound of interest for research in chemistry, biology, and potentially medicinal applications.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves a multi-step process.
Initially, starting materials such as 4-chlorophenylhydrazine, furfural, and ethyl acetoacetate undergo condensation and cyclization reactions to form the pyrazolo[1,5-d][1,2,4]triazin ring system.
Following this, the acetamide side chain is introduced through an amide coupling reaction with furan-2-ylmethylamine.
The entire synthetic procedure requires controlled reaction conditions including appropriate solvents (such as ethanol or DMF), catalysts (such as HCl or NaOH), and specific temperatures to ensure optimal yields and product purity.
Industrial Production Methods:
For industrial-scale production, the synthesis might be optimized by employing continuous flow chemistry techniques to increase efficiency and scalability.
Use of robust, commercially available starting materials and reagents is preferred.
Advanced purification methods such as recrystallization or chromatography are employed to achieve high-purity final products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furfural and acetamide components.
Reduction: Reduction of this compound can potentially target the oxo group within the pyrazolo[1,5-d][1,2,4]triazin ring.
Substitution: This compound may participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Use of reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in anhydrous solvents for nucleophilic substitution.
Major Products Formed:
The major products of these reactions depend on the specific conditions but can include various derivatives of the original compound with modified functional groups.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c19-13-5-3-12(4-6-13)15-8-16-18(26)23(21-11-24(16)22-15)10-17(25)20-9-14-2-1-7-27-14/h1-8,11H,9-10H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIVXZDOCLZTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide holds significant potential in several research areas:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules for materials science.
Biology: Investigated for its potential interactions with biological macromolecules, possibly serving as a probe or tool in molecular biology studies.
Medicine: Explored for its pharmacological properties, which may include anti-inflammatory or anticancer activities.
Mechanism of Action
The compound’s mechanism of action is closely tied to its molecular structure:
Molecular Targets and Pathways: The presence of multiple reactive sites allows it to interact with various enzymes, receptors, or other biological molecules, influencing pathways related to inflammation, cell signaling, or metabolic processes.
Detailed studies are required to elucidate the exact molecular targets and the pathways it affects.
Comparison with Similar Compounds
When compared to other pyrazolo[1,5-d][1,2,4]triazin derivatives, 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide is unique in several aspects:
Unique Features: The combination of the chlorophenyl group and the furan-2-ylmethyl acetamide moiety imparts distinct chemical properties and reactivity patterns.
Similar Compounds: Similar compounds include other derivatives of pyrazolo[1,5-d][1,2,4]triazin like 2-(8-phenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-acetamide, which may share some chemical reactivity but differ in biological activity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
